molecular formula C9H14IN3O2 B6185174 tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate CAS No. 2680534-37-4

tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B6185174
CAS No.: 2680534-37-4
M. Wt: 323.1
InChI Key:
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Description

tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl carbamate group and an iodine atom attached to the pyrazole ring

Preparation Methods

The synthesis of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2680534-37-4

Molecular Formula

C9H14IN3O2

Molecular Weight

323.1

Purity

95

Origin of Product

United States

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